molecular formula C22H18 B1595494 1,3-bis(1-phenylvinyl)benzene CAS No. 34241-86-6

1,3-bis(1-phenylvinyl)benzene

Cat. No.: B1595494
CAS No.: 34241-86-6
M. Wt: 282.4 g/mol
InChI Key: YVWBWDZQFGXBOT-UHFFFAOYSA-N
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Description

1,3-bis(1-phenylvinyl)benzene is an organic compound with the molecular formula C22H18. It is characterized by a benzene ring substituted at the 1 and 3 positions with 1-phenylethenyl groups.

Mechanism of Action

Target of Action

1,3-bis(1-phenylethenyl)benzene, also known as 1,3-bis(1-phenylvinyl)benzene or Benzene, 1,3-bis(1-phenylethenyl)-, is primarily used as a monomer in the synthesis of polymers . Its primary targets are therefore the reactive sites on other molecules where polymerization can occur.

Mode of Action

This compound interacts with its targets through a process known as cationic polymerization . This is a type of chain-growth polymerization, where a cationic initiator transfers charge to a monomer which then becomes reactive. This reactivity allows the monomer to join onto a growing polymer chain, resulting in the formation of polystyrene .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of complex triblock copolymer structures .

Pharmacokinetics

It’s also worth noting that the compound is insoluble in water, which could further limit its absorption and distribution in biological systems.

Result of Action

The primary result of the action of 1,3-bis(1-phenylethenyl)benzene is the formation of polystyrene . Polystyrene is a versatile plastic used in a wide range of applications, from food packaging to insulation.

Action Environment

The efficacy and stability of 1,3-bis(1-phenylethenyl)benzene can be influenced by various environmental factors. For instance, the compound has a melting point of 46-48°C , suggesting that it could become unstable at high temperatures. Furthermore, its solubility in organic solvents means that the presence of such solvents could impact its reactivity and the efficiency of the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(1-phenylvinyl)benzene typically involves the reaction of benzene with styrene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,3-bis(1-phenylvinyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-bis(1-phenylvinyl)benzene has diverse applications in scientific research, including:

Comparison with Similar Compounds

    1,4-Bis(1-phenylethenyl)benzene: Similar structure but with substitutions at the 1 and 4 positions.

    1,3-Bis(1-phenylvinyl)benzene: Another isomer with vinyl groups instead of ethenyl groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo cationic polymerization and form complex polymer structures sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-bis(1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBWDZQFGXBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067825
Record name Benzene, 1,3-bis(1-phenylethenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34241-86-6
Record name 1,3-Bis(1-phenylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34241-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-bis(1-phenylethenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-bis(1-phenylethenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,3-bis(1-phenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isoprene, sec-BuLi solution (1.3 M in cyclohexane), anhydrous tetrahydrofuran (THF), pentamethyldiethylenetriamine (PMDETA), tetraethoxysilane, and 1,3-diisopropenylbenzene (1) were obtained from Aldrich Chemical Company, Milwaukee, Wis.. 1,3-bis(1-phenylethenyl)benzene (3) was obtained from the Dow Chemical Company, Midland, Mich.
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Synthesis routes and methods II

Procedure details

A Grignard reaction mixture was prepared by contacting 100 mL of 2M phenylmagnesium chloride in tetrahydrofuran with 0.1 mole m-diacetyl benzene. 100 mL of n-octanol were added to the Grignard reaction mixture. The tetrahydrofuran was removed by distillation during which the pot temperature rose to 175° C. in 2 hours. Gas chromatograph analysis showed that the alcohol had been dehydrated to m-bis-(1-phenylethenyl) benzene. Product yield was about 95%
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Synthesis routes and methods III

Procedure details

Isoprene, sec-BuLi solution (1.3M in cyclohexane), anhydrous tetrahydrofuran (THF), anhydrous dimethylsulfoxide (DMSO), pentamethyldiethylenetriamine (PMDETA) and 1,3-diisopropenylbenzene (1) were obtained from Aldrich Chemical Company, Milwaukee, Wis. 1,3-bis(1-phenylethenyl)benzene (3) was obtained from the Dow Chemical Company, Midland, Mich.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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